An In-Depth Technical Guide to Sofosbuvir Impurity K: Molecular Profile, Analysis, and Control
An In-Depth Technical Guide to Sofosbuvir Impurity K: Molecular Profile, Analysis, and Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a phosphoramidate prodrug whose synthesis and stability are critical to its therapeutic efficacy and safety. As with any pharmaceutical agent, the control of impurities is paramount. This technical guide provides a comprehensive overview of Sofosbuvir impurity K, a known diastereomer, from its fundamental molecular characteristics to the analytical methodologies required for its quantification and the underlying principles of its formation. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Sofosbuvir.
Introduction to Sofosbuvir and the Significance of Impurity Profiling
Sofosbuvir is a direct-acting antiviral medication that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] Its intricate molecular structure, featuring multiple chiral centers, predisposes it to the formation of stereoisomers during synthesis. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation.[2] The presence of such impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[3][4] Therefore, rigorous analytical characterization and control of impurities are mandated by regulatory bodies worldwide.[5]
Sofosbuvir impurity K is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms at one or more chiral centers. The control of diastereomeric impurities is particularly critical as they can exhibit different pharmacological and toxicological profiles compared to the desired API.
Molecular Profile of Sofosbuvir Impurity K
A precise understanding of the molecular characteristics of an impurity is the foundation for its effective analysis and control.
| Property | Value | Source(s) |
| Chemical Name | Isopropyl (2S)-2-[phosphoryl]-L-alaninate (diastereomer) | N/A |
| CAS Number | 1496552-51-2 | N/A |
| Molecular Formula | C22H29ClN3O9P | N/A |
| Molecular Weight | 545.91 g/mol | N/A |
| Nature of Impurity | Diastereomer of Sofosbuvir | N/A |
Formation Pathway of Sofosbuvir Impurity K
The formation of Sofosbuvir impurity K is intrinsically linked to the stereoselective synthesis of the active pharmaceutical ingredient. Sofosbuvir contains a chiral phosphorus atom in its phosphoramidate moiety, and the coupling of the nucleoside with the phosphoramidating agent is a critical step where diastereomers can be formed.[6]
The phosphoramidite coupling reaction, a key step in the synthesis of nucleotide analogs, can lead to the formation of epimers at the P(III) chiral center.[6] The stereochemical outcome of this reaction is highly dependent on the choice of reagents, catalysts, and reaction conditions. While synthetic strategies aim to be highly stereoselective to produce the desired (Sp)-isomer of Sofosbuvir, the formation of the (Rp)-isomer (a diastereomer) can occur.[7] The choice of protecting groups on the nucleoside and the specific phosphoramidating agent used are critical factors in controlling the diastereomeric ratio of the product.[7][8][9]
Analytical Methodologies for Quantification
The accurate quantification of Sofosbuvir impurity K requires robust and validated analytical methods capable of separating the diastereomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is a cornerstone for the routine quality control of Sofosbuvir and its impurities.[10][11][12][13][14][15][16][17][18]
Experimental Protocol: A Representative RP-HPLC Method
This protocol is a representative example based on common practices for the analysis of Sofosbuvir and its related substances. Method validation and optimization are crucial for implementation in a specific laboratory setting.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][12]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Detection Wavelength: 260 nm, which is the λmax of Sofosbuvir.[16][18]
-
Injection Volume: Typically 10-20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Sofosbuvir reference standard and Sofosbuvir impurity K reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare working standard solutions by appropriate dilution.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a crushed tablet in the diluent to achieve a known concentration.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and excipients.
-
Linearity: Establish a linear relationship between the concentration of Sofosbuvir impurity K and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: Evaluate the variability of the results under different conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively.
-
Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Regulatory Framework and Acceptance Criteria
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2).[19][20][21] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at or above which an impurity's structure must be determined.
-
Qualification Threshold: The level at or above which an impurity's biological safety must be established.
For stereoisomeric impurities, such as Sofosbuvir impurity K, the ICH guidelines generally apply.[3] While specific limits for Sofosbuvir impurity K are not publicly available in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) at the time of this writing, the acceptance criteria would be established based on data from toxicological studies and the manufacturing process capability.[5] The general principle is that the level of any impurity in the final drug substance should be as low as reasonably practicable.
Impact on Drug Quality and Safety
The presence of diastereomeric impurities can have several implications for the quality and safety of a drug product:
-
Pharmacological Activity: The unintended diastereomer may have a different pharmacological profile, potentially being less active, inactive, or even exhibiting an antagonistic effect.
-
Toxicity: The impurity could have a different toxicological profile, potentially leading to adverse effects not associated with the active isomer.[4]
-
Pharmacokinetics: Diastereomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles, which can affect the overall therapeutic outcome.
-
Stability: The presence of impurities can potentially impact the stability of the drug substance and the formulated drug product.
Therefore, strict control over the level of Sofosbuvir impurity K is essential to ensure the consistent quality, safety, and efficacy of Sofosbuvir-containing medicines.
Conclusion
The effective control of Sofosbuvir impurity K is a critical aspect of ensuring the quality and safety of this vital antiviral medication. A thorough understanding of its molecular characteristics, formation pathways, and the application of robust, validated analytical methods are essential for drug development professionals. This guide has provided a comprehensive overview of these key areas, drawing upon established scientific principles and regulatory expectations. By implementing rigorous control strategies for diastereomeric impurities like Sofosbuvir impurity K, the pharmaceutical industry can continue to provide patients with safe and effective treatments for Hepatitis C.
References
-
SynThink. Sofosbuvir EP Impurities & USP Related Compounds. [Link]
-
Rangari, S. W., & Bari, S. B. (2017). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. ResearchGate. [Link]
-
Wikipedia. Nucleoside phosphoramidite. [Link]
- N, R., & K, S. (2016). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Journal of Drug Delivery and Therapeutics, 6(5), 64-71.
-
Reddy, B. V. S., et al. (2017). Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. ResearchGate. [Link]
-
Pharmaffiliates. Sofosbuvir-impurities. [Link]
-
Meunier, V., et al. (2016). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
Ross, B. S., et al. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. ResearchGate. [Link]
-
Ross, B. S., et al. (2011). Synthesis of diastereomerically pure nucleotide phosphoramidates. PubMed. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
Ali, A., et al. (2022). RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study. PubMed. [Link]
- Waghmode, R., Tegeli, V., & Dalal, A. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF SOFOSBUVIR IN BULK AND FORMULATION. Journal of Advanced Scientific Research, 13(07), 40-45.
-
Ross, B. S., et al. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. ACS Publications. [Link]
- Toker, S. E., & Gülşen, B. (2025). Safety assessment of drug impurities for patient safety: a comprehensive review. Analytical Methods.
-
Veeprho. Sofosbuvir Impurities and Related Compound. [Link]
-
Waghmode, R., et al. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF SOFOSBUVIR IN BULK AND FORMULATION. ResearchGate. [Link]
- Kumar, A., et al. (2023). Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-6.
- MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
-
K, P., et al. (2017). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SOFOSBUVIR IN PURE AND PHARMACEUTICAL FORMULATION. ResearchGate. [Link]
-
Scribd. Sofosbuvir Specification & Analysis Guide. [Link]
- Siripragada, M. R., et al. (2018). Process for the preparation of (sp)-sofosbuvir and intermediates thereof.
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
- Zaman, B., & Hassan, W. (2021). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences, 46(4), 287-300.
- ICH. (2023). ICH Q3 Guidelines.
- Al-Khateeb, L. A., et al. (2025). Safety assessment of drug impurities for patient safety: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis.
-
Daicel Pharma Standards. Sofosbuvir Impurities Manufacturers & Suppliers. [Link]
- Illendula, S., et al. (2024). A new analytical method development and validation of estimation of sofosbuvir by uv spectroscopic method. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 13(5), 8033-8043.
- S, S., et al. (2020).
- MedCrave. (2018).
-
PubChem. Sofosbuvir. [Link]
-
Shinde, V. (2020). Effects of Impurities in Pharmaceuticals. Veeprho. [Link]
- Reddy, M. S., et al. (2017). An improved process for the preparation of sofosbuvir.
- Patel, P. N., et al. (2016). Process for the Preparation of Sofosbuvir.
-
Wikipedia. Chiral drugs. [Link]
Sources
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. ijbpas.com [ijbpas.com]
- 17. One moment, please... [discoveryjournals.org]
- 18. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 19. ikev.org [ikev.org]
- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. mca.gm [mca.gm]
